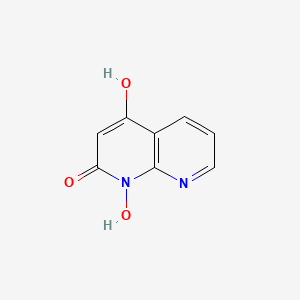
1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyridine core with hydroxyl groups at positions 1 and 4, and a keto group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminonicotinic acid, cyclization can be induced by heating with a suitable dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound with a similar core structure but lacking the hydroxyl and keto groups.
2-Hydroxy-1,8-naphthyridine: A derivative with a hydroxyl group at position 2.
4-Hydroxy-1,8-naphthyridine: A derivative with a hydroxyl group at position 4.
Uniqueness
1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one is unique due to the presence of both hydroxyl groups and a keto group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
1,4-dihydroxy-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H6N2O3/c11-6-4-7(12)10(13)8-5(6)2-1-3-9-8/h1-4,11,13H |
InChI Key |
DDXRSYGJRTYAHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


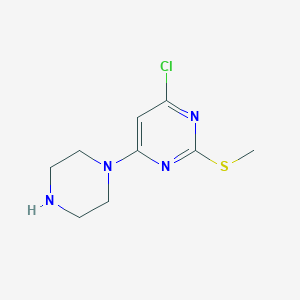
![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)
![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)
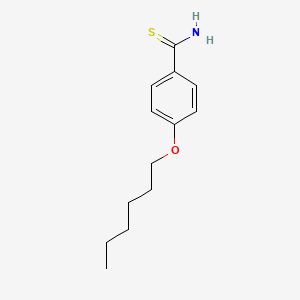
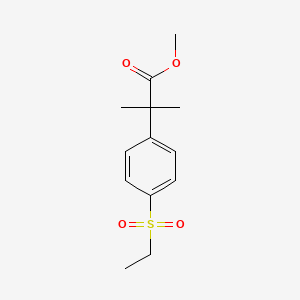

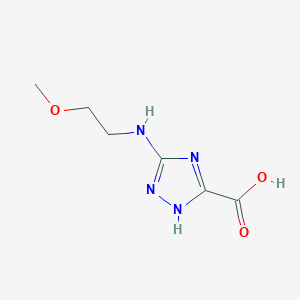
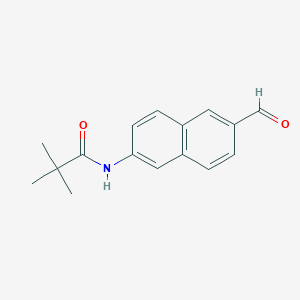

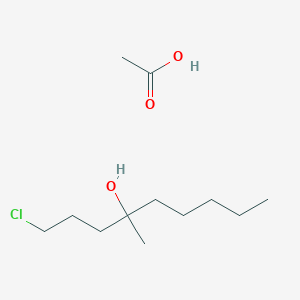
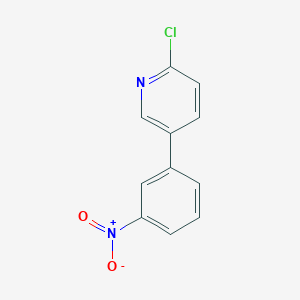
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
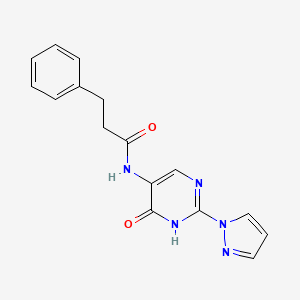
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
